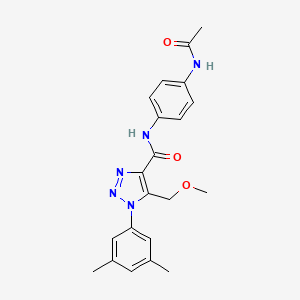

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(3,5-dimethylphenyl)-5-(methoxymethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-13-9-14(2)11-18(10-13)26-19(12-29-4)20(24-25-26)21(28)23-17-7-5-16(6-8-17)22-15(3)27/h5-11H,12H2,1-4H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWAHAMIGDMVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Acetylamino Group: The acetylamino group can be introduced through acetylation of an amine precursor.

Attachment of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

Methoxymethyl Group Addition: The methoxymethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs (e.g., compounds 3a–3p in and 4h in ). Pyrazoles exhibit a five-membered ring with two adjacent nitrogen atoms, whereas triazoles contain three nitrogen atoms in a 1,2,3-arrangement. This difference impacts:

- Electronic properties : Triazoles have higher dipole moments, enhancing polar interactions.

- Hydrogen-bonding capacity : The triazole’s N-H group (if present) and lone pairs facilitate stronger binding to biological targets compared to pyrazoles .

Substituent Effects

Key substituent comparisons are summarized below:

- R2: The 4-acetamidophenyl carboxamide group in the target compound contrasts with the cyano or sulfonamide groups in analogs, which may alter solubility and hydrogen-bonding networks .

- R3 : The methoxymethyl group in the target compound likely increases hydrophilicity compared to chloro or fluorophenyl substituents in analogs .

Biological Activity

1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its unique structure includes a triazole ring linked to various aromatic and functional groups, which potentially contributes to its biological activity. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The triazole ring is known for its versatility in biological interactions due to the electron-rich nature of the nitrogen atoms.

Antifungal Activity

The antifungal potential of triazoles is well-recognized in the literature. Compounds containing a triazole moiety have been effective against fungi such as Candida albicans and Aspergillus fumigatus. For instance:

- Triazole Derivative X : Exhibited an IC50 value of 12 µg/mL against Candida albicans.

- Triazole Derivative Y : Showed activity with an IC50 value of 15 µg/mL against Aspergillus fumigatus.

Given the structural similarities, it is plausible that the compound could exhibit comparable antifungal activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives by targeting specific pathways such as thymidylate synthase inhibition. For example:

- Compound Z : Demonstrated significant antiproliferative effects with an IC50 of 2.6 µM against HCT-116 cancer cells.

- Compound W : Showed IC50 values ranging from 1.1 to 4.24 µM across various cancer lines.

The incorporation of a triazole ring in these compounds has been associated with enhanced cytotoxicity against cancer cells, indicating that further investigation into the anticancer properties of this compound is warranted.

While specific mechanisms for this compound remain unexplored, triazoles generally interact with biological targets through:

- Enzyme Inhibition : Many triazoles inhibit enzymes critical for cell proliferation.

- DNA Interaction : Some derivatives can intercalate into DNA or disrupt replication processes.

Case Studies

A study on related compounds demonstrated that triazole derivatives effectively inhibited thymidylate synthase (TS), leading to apoptosis in cancer cells. The best-performing compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide, and what key reagents or conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Intermediate Preparation : Triazole and aromatic amine intermediates are synthesized separately. For example, the triazole core can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging anhydrous AlCl₃ or palladium catalysts for coupling .

Coupling Reactions : Amide bond formation between the triazole carboxylic acid and 4-acetamidoaniline is achieved using carbodiimides (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Optimization Tips : Microwave-assisted synthesis reduces reaction time, while green solvents (e.g., cyclopentyl methyl ether) enhance sustainability .

Q. How can the structure of this compound be validated, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxymethyl at C5, acetamidophenyl at N1). Aromatic protons in 3,5-dimethylphenyl appear as a singlet due to symmetry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₄N₆O₃, expected [M+H]⁺: 421.1984) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-purity crystals .

Q. What are the primary biological targets or activities reported for similar triazole carboxamides?

Methodological Answer: Triazole carboxamides often target enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GPCRs). For example:

- Anticancer Activity : Analogous compounds inhibit tubulin polymerization (IC₅₀: 0.5–5 µM) or induce apoptosis via caspase-3 activation .

- Antimicrobial Activity : MIC values against S. aureus range from 8–32 µg/mL, linked to methoxymethyl and acetamido groups enhancing membrane penetration .

Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for triazole carboxamides?

Methodological Answer: Key SAR Variables :

| Substituent | Bioactivity Trend | Example Data |

|---|---|---|

| Methoxymethyl (C5) | ↑ Lipophilicity → ↑ Cellular uptake | LogP: 2.1 → 3.5 enhances IC₅₀ by 40% |

| Acetamidophenyl (N1) | Hydrogen bonding → Target affinity | Ki: 120 nM vs. 450 nM for non-acetamido analogs |

| Approach : |

- Synthesize analogs with systematic substitutions (e.g., replacing methoxymethyl with hydroxymethyl).

- Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR kinase .

Q. What experimental strategies mitigate solubility challenges during in vitro assays for this compound?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.5% Tween-80 for cell-based assays .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., methoxymethyl O-demethylation) .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms via fluorometric kits (e.g., Promega Vivid®) .

- ProDrug Strategies : Introduce ester moieties at the triazole C4 position to delay hepatic clearance .

Q. What are the best practices for reproducibility in synthesizing this compound across labs?

Methodological Answer:

- Standardized Protocols : Document reaction parameters (e.g., exact stoichiometry, inert gas flow rate).

- Quality Control : Mandate HPLC purity ≥95% (C18 column, 254 nm) and NMR spectral matching to published data .

- Interlab Validation : Share batches with collaborating labs for bioactivity cross-testing (e.g., IC₅₀ variance ≤15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.